molecular formula C28H23NO4 B1349863 Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid CAS No. 269078-77-5

Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid

Cat. No.: B1349863
CAS No.: 269078-77-5
M. Wt: 437.5 g/mol
InChI Key: YQHVLHLQDDNYKX-UHFFFAOYSA-N
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Description

Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid (CAS 269078-81-1) is a racemic, Fmoc-protected β-amino acid derivative featuring a 1-naphthyl substituent on the β-carbon. Its molecular formula is C₂₈H₂₃NO₄, with a molecular weight of 437.49 g/mol. This compound is widely utilized in solid-phase peptide synthesis (SPPS) to introduce steric bulk and aromatic character into peptide backbones . The 1-naphthyl group enhances hydrophobic interactions and influences peptide conformational stability, making it valuable for designing bioactive peptides or structural studies.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23NO4/c30-27(31)16-26(24-15-7-9-18-8-1-2-10-19(18)24)29-28(32)33-17-25-22-13-5-3-11-20(22)21-12-4-6-14-23(21)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHVLHLQDDNYKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Overview : The unique structure of Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid enhances the bioactivity of peptide-based drugs. Its application is crucial in designing therapeutics that target specific biological pathways.

Case Studies :

  • Peptidomimetics : Research has shown that compounds derived from this amino acid can inhibit protein-protein interactions, which are critical in various diseases, including cancer .
  • Neuropharmaceuticals : Its derivatives have been explored for their potential in treating neurological disorders by modulating neurotransmitter systems .

Bioconjugation

Overview : this compound is employed in bioconjugation processes, linking peptides to other molecules such as fluorescent tags or drug carriers.

Applications :

  • Targeted Drug Delivery : By conjugating peptides with targeting moieties, researchers can improve the specificity and efficacy of drug delivery systems, particularly in cancer therapy .
  • Diagnostics Development : The ability to attach biomolecules facilitates the creation of diagnostic tools that can detect specific biomarkers .

Research in Neuroscience

Overview : The naphthyl group present in this compound makes it valuable for studies related to neuropeptides and neurotransmitter functions.

Research Insights :

  • Neuropeptide Studies : This compound has been utilized to explore the role of neuropeptides in various neurological pathways, potentially leading to new therapeutic strategies for disorders like depression and anxiety .
  • Modulation of Neurotransmitter Systems : Its derivatives are being investigated for their ability to influence neurotransmitter release and reuptake mechanisms .

Material Science

Overview : In material science, this compound is explored for developing functionalized polymers and hydrogels.

Applications :

  • Tissue Engineering : Its properties can be harnessed to create hydrogels suitable for cell culture and tissue regeneration .
  • Smart Materials Development : Researchers are investigating its potential in creating materials that respond to environmental stimuli, which could have applications in sensors and drug delivery systems .

Mechanism of Action

The mechanism of action of Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid with analogous β-amino acids, highlighting structural variations, physicochemical properties, and applications:

Compound Name Substituent Group Position Molecular Weight (g/mol) Key Properties Applications References
This compound 1-Naphthyl β-Carbon 437.49 High hydrophobicity, steric bulk, racemic mixture Peptide backbone modification, hydrophobic core design
Fmoc-(S)-3-amino-3-(3-pyridyl)propionic acid 3-Pyridyl β-Carbon ~405 (estimated) Heteroaromatic, moderate polarity DNA-encoded libraries, metal-binding peptides
Fmoc-(R)-3-amino-3-(4-hydroxyphenyl)propionic acid (Fmoc-β-tyrosine) 4-Hydroxyphenyl β-Carbon ~405 (estimated) Polar, hydrogen-bonding capability Functionalized peptides requiring post-synthetic modification (e.g., glycosylation)
Fmoc-(S)-3-amino-3-(2-nitrophenyl)propionic acid 2-Nitrophenyl β-Carbon 432.43 Photolabile (UV-sensitive), electron-withdrawing nitro group UV-cleavable peptide linkers, MHC monomer production
Fmoc-(R)-3-amino-3-(3-trifluoromethylphenyl)propionic acid 3-Trifluoromethylphenyl β-Carbon ~443 (estimated) Highly hydrophobic, electron-withdrawing CF₃ group Peptides targeting lipid-rich environments (e.g., membrane proteins)
Fmoc-(R/S)-3-amino-3-(2-fluorophenyl)propionic acid 2-Fluorophenyl β-Carbon 405.42 Moderate hydrophobicity, electronegative fluorine Metabolic stability enhancement in therapeutic peptides
(R,S)-Fmoc-3-amino-3-(2-naphthyl)-propionic acid 2-Naphthyl β-Carbon 437.49 Less steric hindrance than 1-naphthyl isomer Peptide conformational studies, alternative aromatic packing
N-Fmoc-(2R,3R)-3-amino-2-hydroxy-3-(naphthalen-1-yl)propionic acid 1-Naphthyl + hydroxyl β-Carbon ~469 (estimated) Polar hydroxyl group, chiral centers Stereospecific peptide design, hydrogen-bonding motifs

Key Observations:

Substituent Effects on Reactivity and Solubility :

  • Nitro Groups (e.g., 2-nitrophenyl): Enable UV-triggered cleavage, critical for photolabile applications .
  • Fluorinated Aromatics (e.g., 2-fluorophenyl): Enhance metabolic stability and moderate hydrophobicity .
  • Trifluoromethyl Groups : Increase lipophilicity, favoring interactions with hydrophobic targets .

Steric and Conformational Impact :

  • The 1-naphthyl group imposes significant steric hindrance compared to smaller substituents (e.g., phenyl or pyridyl), influencing peptide folding and aggregation behavior .
  • 2-Naphthyl isomers offer reduced steric bulk, enabling alternative packing in peptide structures .

Stereochemical Considerations: Racemic mixtures (R,S) are cost-effective for non-chiral applications, while enantiopure derivatives (e.g., R-configuration in ) are essential for stereospecific biological interactions .

Biological Activity

Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid (Fmoc-Anap) is a β-amino acid derivative that has garnered attention in various fields of biological research, primarily due to its applications in peptide synthesis, drug development, and potential therapeutic uses. This article explores its biological activity, highlighting relevant case studies, research findings, and data tables.

  • Molecular Formula : C28H23NO4
  • Molecular Weight : 437.49 g/mol
  • CAS Number : 269078-81-1
  • Structure : The compound features a naphthyl group which is significant for its biological interactions.

Applications in Biological Research

1. Peptide Synthesis
Fmoc-Anap is widely used as a protecting group in solid-phase peptide synthesis (SPPS). This role is crucial as it allows for the selective addition of amino acids while preventing unwanted side reactions during the synthesis process .

2. Drug Development
The unique structure of Fmoc-Anap enhances the bioactivity of peptide-based drugs. Its incorporation into drug candidates has shown promise in improving pharmacological properties, particularly in targeting specific pathways involved in disease processes .

3. Bioconjugation
This compound is utilized in bioconjugation techniques, linking peptides to other molecules such as fluorescent tags or drug carriers. This capability is vital for improving the targeting and efficacy of drug delivery systems .

Biological Activity and Mechanisms

Research indicates that Fmoc-Anap exhibits significant biological activity, particularly in cancer research:

  • Antiproliferative Activity : Compounds derived from Fmoc-Anap have demonstrated antiproliferative effects against various cancer cell lines. For instance, one study reported IC50 values in the nanomolar to micromolar range for breast cancer cell lines, suggesting potent inhibitory effects on cell proliferation .
  • Inhibition of Protein-Protein Interactions (PPIs) : Fmoc-Anap analogs have been shown to inhibit important PPIs involved in cancer progression. For example, a study highlighted that a conjugate containing Fmoc-Anap effectively inhibited HER2-HER3 dimerization, which is crucial for tumor growth and metastasis .

Case Study 1: HER2-HER3 Interaction Inhibition

A study utilized proximity ligation assay (PLA) to demonstrate that an Fmoc-Anap-based compound inhibited HER2-HER3 interactions in SKBR3 breast cancer cells. The results indicated a significant reduction in heterodimerization at concentrations as low as 1 μM, correlating with decreased phosphorylation of HER2 .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the SAR of Fmoc-Anap derivatives revealed that modifications at the N-terminal and C-terminal positions significantly affected biological activity. The introduction of hydrophobic groups and specific amino acid substitutions was shown to enhance or diminish antiproliferative effects against cancer cell lines .

Data Table: Biological Activity Overview

CompoundTarget Cell LineIC50 (μM)Mechanism of Action
Fmoc-Anap Derivative 1SKBR3 (HER2+)0.396Inhibition of HER2-HER3 dimerization
Fmoc-Anap Derivative 2BT-474 (HER2+)0.896Antiproliferative activity
Fmoc-Anap Derivative 3MCF-7 (HER2-)16.9Reduced cell proliferation

Q & A

Basic: What are the key considerations for synthesizing peptides incorporating Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid using solid-phase peptide synthesis (SPPS)?

Answer:
In SPPS, the bulky 1-naphthyl group requires optimized coupling conditions to minimize steric hindrance. Pre-activate the amino acid with HATU (4 eq.) and DIPEA (8 eq.) in DMF for 10–15 minutes before adding it to the resin-bound peptide. Extend coupling times to 12–18 hours under agitation, and monitor completion via Kaiser or chloranil tests. Post-coupling, perform Fmoc deprotection with 20% piperidine in DMF (2 × 5 minutes) to avoid side reactions. Ensure light protection during synthesis due to nitro groups in related analogs .

Basic: How should researchers purify this compound and its peptide derivatives?

Answer:
Use reverse-phase HPLC with a C18 column and a gradient of 0.1% TFA in water/acetonitrile (5–95% over 30 minutes) for analytical and preparative purification. For large peptides, size-exclusion chromatography (e.g., Superdex 200 Increase) can resolve aggregates. Confirm purity (>95%) via MALDI-TOF MS or ESI-MS and characterize retention times against standards. Lyophilize purified products and store at -20°C under desiccation .

Advanced: How does the 1-naphthyl side chain influence peptide secondary structure and binding interactions?

Answer:
The hydrophobic 1-naphthyl group stabilizes α-helical or β-sheet conformations via π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine). In receptor-ligand studies, it enhances binding affinity to hydrophobic pockets (e.g., GPCRs or enzyme active sites). Circular dichroism (CD) spectroscopy at 190–250 nm can quantify conformational changes. Molecular dynamics simulations (e.g., GROMACS) further predict steric and electronic effects on peptide folding .

Advanced: How can racemization during incorporation of this compound be minimized and quantified?

Answer:
Racemization is mitigated by:

  • Low-temperature coupling : Perform reactions at 4°C to reduce base-induced epimerization.
  • Optimized activation : Use HATU instead of HOBt/DIC to shorten coupling times.
  • Chiral analysis : Analyze diastereomer ratios via chiral HPLC (e.g., Chirobiotic T column) or LC-MS with a polar organic mobile phase. Compare retention times with enantiopure standards. ESI-MS fragmentation patterns (e.g., m/z 432.14 for the molecular ion) confirm stereochemical integrity .

Basic: What are the recommended storage conditions for this compound?

Answer:
Store the compound at -20°C in a desiccator under inert gas (argon or nitrogen). Protect from light by using amber vials or foil wrapping. For long-term stability (>6 months), lyophilize and store as a powder. Avoid repeated freeze-thaw cycles of solutions; prepare aliquots in anhydrous DMSO or DMF (10–20 mM) .

Advanced: Which analytical techniques are critical for characterizing this compound in complex peptide conjugates?

Answer:

  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., exact mass 432.1389 for C24H20N2O6) using ESI-TOF or Orbitrap instruments.
  • NMR spectroscopy : 1H/13C NMR in DMSO-d6 or CDCl3 identifies regiochemical shifts (e.g., naphthyl protons at δ 7.2–8.3 ppm).
  • HPLC-MS coupling : Quantify diastereomers and detect impurities using a C18 column with 0.1% formic acid in water/acetonitrile .

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